1-Methylguanidinhydrochlorid

Übersicht

Beschreibung

Methylguanidine hydrochloride is a chemical compound with the molecular formula CH₃NHC(=NH)NH₂·HCl. It is a derivative of guanidine and is known for its high basicity and ability to form hydrogen bonds. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Methylguanidin-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Methylguanidin-Hydrochlorid entfaltet seine Wirkungen über verschiedene Mechanismen:

Molekulare Ziele: Es zielt auf Enzyme wie BACE1 ab, die an verschiedenen biologischen Prozessen beteiligt sind.

Beteiligte Pfade: Es kann die Aktivität bestimmter Enzyme hemmen, was zu Veränderungen der Stoffwechselwege und biologischen Funktionen führt.

Ähnliche Verbindungen:

N-Methylguanidin: Ein Derivat von Guanidin mit ähnlichen chemischen Eigenschaften.

Einzigartigkeit: Methylguanidin-Hydrochlorid ist aufgrund seiner hohen Basizität und seiner Fähigkeit, Wasserstoffbrückenbindungen zu bilden, eine vielseitige Verbindung für verschiedene wissenschaftliche Anwendungen. Seine Fähigkeit, bestimmte Enzyme zu hemmen, unterscheidet es auch von anderen ähnlichen Verbindungen .

Wirkmechanismus

Target of Action

1-Methylguanidine hydrochloride, an alkylated guanidine, primarily targets trypsin . Trypsin is a serine protease involved in digestion, and it plays a crucial role in the breakdown of protein components in the body . It also targets the cytochrome P450 protein in human liver microsomes and hepatocytes . Cytochrome P450 proteins are essential for the metabolism of drugs and other xenobiotics .

Mode of Action

1-Methylguanidine hydrochloride exhibits an inhibitory action against trypsin catalysis . This means it can prevent the breakdown of certain proteins by trypsin . Additionally, it inhibits the metabolism of certain hepatic drugs mediated by the cytochrome P450 protein in human liver microsomes and hepatocytes . This could potentially affect the pharmacokinetics of these drugs .

Biochemical Pathways

Given its inhibitory action on trypsin and cytochrome p450, it’s likely that it impacts protein digestion and drug metabolism pathways .

Pharmacokinetics

It is known to be soluble in water , which suggests it could have good bioavailability

Result of Action

The inhibition of trypsin catalysis by 1-Methylguanidine hydrochloride could lead to altered protein digestion . Its inhibition of cytochrome P450-mediated drug metabolism could potentially affect the efficacy and safety of certain hepatic drugs .

Action Environment

The action of 1-Methylguanidine hydrochloride could be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more effective in aqueous environments Additionally, its stability could be affected by factors such as temperature and pH, although specific details are not available

Biochemische Analyse

Biochemical Properties

1-Methylguanidine hydrochloride is known to interact with various enzymes and proteins. For instance, it has been shown to have an inhibitory action against trypsin catalysis . It also inhibited the metabolism of certain hepatic drugs mediated by cytochrome P450 protein in human liver microsome and hepatocyte . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

1-Methylguanidine hydrochloride has been found to have significant effects on various types of cells. For example, it has been shown to enhance the oxidative metabolism and induce apoptosis in neutrophils . In renal proximal tubular cells, it has been found to promote apoptosis .

Molecular Mechanism

It is known that it can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity . For instance, it has been shown to inhibit the activity of certain enzymes, such as trypsin .

Metabolic Pathways

1-Methylguanidine hydrochloride is involved in various metabolic pathways as a product of protein catabolism

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Methylguanidin-Hydrochlorid kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Reaktion von Methylamin mit Cyanamid in Gegenwart eines Katalysators wie Scandium(III)-Triflat. Diese Reaktion verläuft unter milden Bedingungen in Wasser, was sie für Substrate praktikabel macht, die sich nur in wässrigen Lösungen lösen .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Methylguanidin-Hydrochlorid häufig durch die Reaktion von Methylamin mit Cyanamid hergestellt, gefolgt von der Zugabe von Salzsäure, um das Hydrochloridsalz zu bilden. Dieses Verfahren ist effizient und liefert ein hochreines Produkt, das für verschiedene Anwendungen geeignet ist .

Analyse Chemischer Reaktionen

Reaktionstypen: Methylguanidin-Hydrochlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Es kann zu verschiedenen stickstoffhaltigen Verbindungen oxidiert werden.

Reduktion: Es kann zu einfacheren Aminen reduziert werden.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Methylgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten typischerweise Reagenzien wie Alkylhalogenide unter basischen Bedingungen.

Wichtigste gebildete Produkte:

Oxidation: Stickoxide und andere stickstoffhaltige Verbindungen.

Reduktion: Einfachere Amine wie Methylamin.

Substitution: Verschiedene substituierte Guanidine, abhängig von den verwendeten Reagenzien.

Vergleich Mit ähnlichen Verbindungen

Guanidine: A strong organic base used in various applications, including the treatment of muscle weakness.

N-Methylguanidine: A derivative of guanidine with similar chemical properties.

Uniqueness: Methylguanidine hydrochloride is unique due to its high basicity and ability to form hydrogen bonds, making it a versatile compound for various scientific applications. Its ability to inhibit specific enzymes also sets it apart from other similar compounds .

Biologische Aktivität

1-Methylguanidine hydrochloride (CAS No. 21770-81-0) is a guanidine derivative with various biological activities and applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

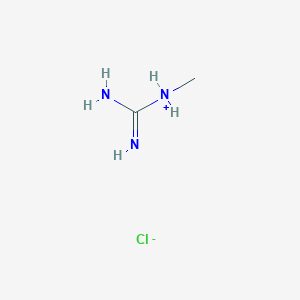

1-Methylguanidine hydrochloride has the molecular formula and a molecular weight of 109.56 g/mol. Its structure can be represented as:

This compound is soluble in water and exhibits high gastrointestinal absorption but does not readily cross the blood-brain barrier (BBB) .

1-Methylguanidine hydrochloride exhibits several biological activities through various mechanisms:

- Gene Expression Modulation : Research indicates that guanidine compounds, including 1-methylguanidine, can activate specific riboswitches that regulate gene expression in bacteria. For instance, it has been shown to trigger expression mediated by the ykkC motif RNA, which is involved in metabolic regulation .

- Inhibition of BACE1 : This compound has been explored as a potential inhibitor of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), which plays a critical role in Alzheimer's disease pathology. Studies suggest that modifications involving guanidine derivatives can enhance the efficacy of BACE1 inhibitors .

- Mutagenicity : In certain conditions, 1-methylguanidine has been reported to exhibit mutagenic properties when heated, indicating potential risks associated with its use .

Therapeutic Applications

The biological activities of 1-methylguanidine hydrochloride suggest several therapeutic applications:

- Neurodegenerative Diseases : Due to its role as a BACE1 inhibitor, it may have applications in treating Alzheimer’s disease by modulating amyloid-beta production .

- Antimicrobial Activity : The compound has been noted for its potential anti-infection properties, suggesting utility in treating various bacterial and viral infections .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of 1-methylguanidine in a rodent model of Alzheimer’s disease. The compound was administered to assess its impact on cognitive function and amyloid plaque formation. Results indicated a significant reduction in plaque density and improved memory performance compared to control groups, supporting its potential as a therapeutic agent for neurodegeneration .

Eigenschaften

IUPAC Name |

2-methylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N3.ClH/c1-5-2(3)4;/h1H3,(H4,3,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQCNCOGZPSOQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177198 | |

| Record name | Methylguanidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22661-87-6, 21770-81-0 | |

| Record name | Guanidine, methyl-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22661-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylguanidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21770-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylguanidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022661876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylguanidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylguanidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methylguanidine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.